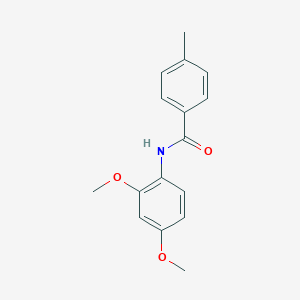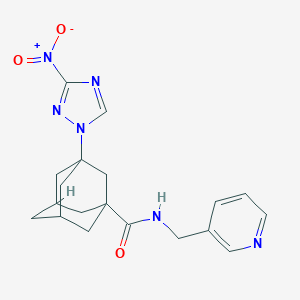
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of a triazole ring, a pyridine moiety, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with a carboxylic acid derivative.
Coupling Reaction: The nitrated triazole and the carboxylated adamantane are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo oxidation to form various oxidative products.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazole ring and the adamantane structure suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the adamantane structure is known for its stability and ability to enhance drug properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. The adamantane structure is known for its rigidity and thermal stability, making it useful in high-performance materials.
Mechanism of Action
The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane structure could enhance binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(2-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with a different position of the pyridine moiety.
3-{3-amino-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its combination of a nitro-triazole ring, a pyridine moiety, and an adamantane structure. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c26-16(21-10-13-2-1-3-20-9-13)18-5-14-4-15(6-18)8-19(7-14,11-18)24-12-22-17(23-24)25(27)28/h1-3,9,12,14-15H,4-8,10-11H2,(H,21,26) |
InChI Key |
OHDRYQDFRLRTHY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


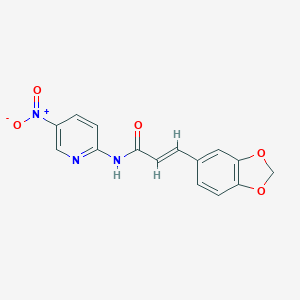
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)
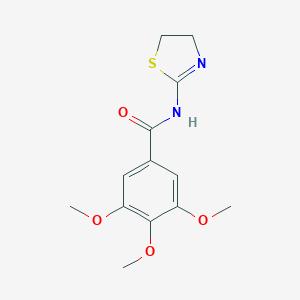
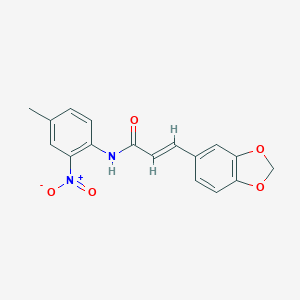

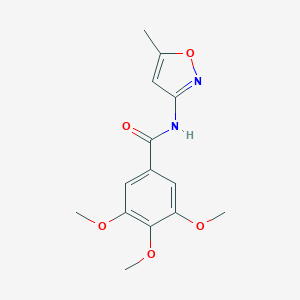
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
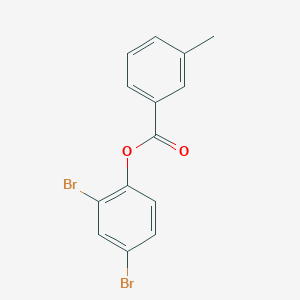
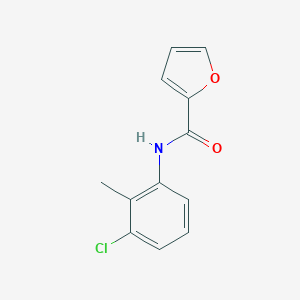
![N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448516.png)
